molecular formula C20H21NO5 B4931244 ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate

ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate

Cat. No. B4931244
M. Wt: 355.4 g/mol
InChI Key: ZBOFMIDXABJJBH-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate, also known as DMOAPB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of benzamides and is synthesized through a multi-step process.

Mechanism of Action

Ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been shown to inhibit viral replication by targeting viral enzymes.

Advantages and Limitations for Lab Experiments

Ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent pharmacological effects. However, there are also limitations to using ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.

Future Directions

There are several future directions for the study of ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and viral infections. Another direction is to study its pharmacokinetics and toxicity in vivo, in order to better understand its potential clinical applications. Additionally, ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate could be modified to improve its solubility and bioavailability, which would make it more suitable for use in clinical settings.
Conclusion:
ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It has been shown to have anti-inflammatory, anticancer, and antiviral activities, and has potential applications in the treatment of various diseases. While there are limitations to using ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate in lab experiments, there are also several future directions for its study, including investigating its potential clinical applications and improving its solubility and bioavailability.

Synthesis Methods

Ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate is synthesized through a multi-step process that involves the condensation of 3,4-dimethoxybenzaldehyde and ethyl acetoacetate to form ethyl 3-(3,4-dimethoxyphenyl)-3-oxo-1-propenoate. This intermediate is then reacted with 4-aminobenzoic acid to form ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate. The final product is obtained through purification and isolation processes.

Scientific Research Applications

Ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, anticancer, and antiviral activities. ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.

properties

IUPAC Name

ethyl 3-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-4-26-20(23)15-6-5-7-16(12-15)21-11-10-17(22)14-8-9-18(24-2)19(13-14)25-3/h5-13,21H,4H2,1-3H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOFMIDXABJJBH-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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